A Comprehensive Technical Guide to Ferrous Lactate Dihydrate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Ferrous Lactate Dihydrate for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and biological properties of active pharmaceutical ingredients and excipients is paramount. This in-depth guide provides a detailed overview of the core chemical properties of ferrous lactate (B86563) dihydrate, complete with experimental protocols and visualizations to support laboratory work and formulation development.
Core Chemical and Physical Properties
Ferrous lactate dihydrate is an organic iron salt valued for its high bioavailability and tolerability, making it a preferred choice for iron supplementation in pharmaceuticals and fortified foods.[1][2] It consists of a central iron(II) cation chelated by two lactate anions, with two water molecules completing the coordination sphere.[3] This structure contributes to its stability, particularly against oxidation compared to inorganic iron salts.[3]
Below is a summary of its key quantitative properties:
| Property | Value | References |
| Molecular Formula | C₆H₁₄FeO₈ | [4] |
| Molecular Weight | 270.02 g/mol | [3][4] |
| Appearance | Greenish-white to light green crystalline powder | [4][5] |
| Solubility in Water | Soluble | [5] |
| Solubility in Ethanol | Practically insoluble | [5] |
| pH (2% solution) | 5.0 - 6.0 | [4] |
| Water Content | 12.0 - 14.0% | [4] |
| Ferric Iron Content | ≤ 0.2% | [4] |
Synthesis of Ferrous Lactate Dihydrate: Experimental Protocols
Two primary methods for the synthesis of ferrous lactate are the reaction of a ferrous salt with a lactate salt and the direct reaction of iron with lactic acid.
Protocol 1: Synthesis via Reaction of Ferrous Carbonate with Lactic Acid
This method avoids the introduction of chloride or sulfate (B86663) ions and offers a high yield.[6]
Materials:
-
Ferrous carbonate (FeCO₃)
-
Lactic acid (C₃H₆O₃)
-
Iron powder (Fe)
-
Ethanol
-
Deionized water
Procedure:
-
In a reaction vessel, create a mixture of ferrous carbonate and lactic acid. A mass-to-volume ratio of 1:15 (e.g., 5 g ferrous carbonate to 75 mL lactic acid) can be used.[6]
-
Add a small amount of iron powder (e.g., 0.015 g) to act as a reducing agent and protect against oxidation.[6]
-
Heat the mixture in a water bath at 60°C with constant stirring for 4 hours to obtain a mixed solution.[6]
-
Centrifuge the resulting solution to remove any unreacted solids.
-
Concentrate the supernatant liquid.
-
Induce crystallization by adding seed crystals (approximately 0.3% of the concentrated solution's mass) and stirring at 60 rpm for 4 hours at room temperature.[6]
-
Separate the formed crystals from the mother liquor by centrifugation.
-
Wash the crystals with 85% ethanol.[6]
-
Dry the purified crystals under vacuum at 65°C for 40 minutes.[6]
Protocol 2: Synthesis via Direct Reaction of Iron with Lactic Acid
This method involves the direct reaction of iron filings with lactic acid under controlled conditions.[3]
Materials:
-
Iron filings (Fe)
-
Lactic acid (C₃H₆O₃)
Procedure:
-
React iron filings with lactic acid in a reaction vessel.
-
Maintain the pH of the reaction mixture between 4.0 and 4.5.[3]
-
Control the temperature of the reaction between 45°C and 70°C.[3]
-
Continue the reaction until the evolution of hydrogen gas ceases.
-
Filter the hot solution to remove any unreacted iron filings.
-
Allow the filtrate to cool, which will lead to the crystallization of ferrous lactate dihydrate.
-
Collect the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator or at a low temperature in a vacuum oven.
Analytical Characterization: Experimental Protocols
Accurate characterization of ferrous lactate dihydrate is crucial for quality control and formulation development.
Protocol 1: Determination of Iron (II) Content by Permanganate (B83412) Titration
This titrimetric method is a standard procedure for quantifying the ferrous iron content.[5][7]
Materials:
-
Ferrous lactate dihydrate sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Formic acid (85% v/v)
-
Deionized water
Procedure:
-
Accurately weigh approximately 2 g of the dried ferrous lactate dihydrate sample.
-
Dissolve the sample in deionized water in a 100 mL volumetric flask and dilute to the mark.
-
Pipette a 20 mL aliquot of this solution into a 250 mL conical flask.
-
Add 5 mL of 85% formic acid to the conical flask.[5]
-
Titrate the solution with standardized 0.1 N potassium permanganate solution until a persistent pink color is observed.[5][7]
-
Record the volume of potassium permanganate solution used.
-
Calculate the ferrous lactate content using the following formula:
-
Each mL of 0.1 N KMnO₄ is equivalent to 23.40 mg of C₆H₁₀FeO₆.[5]
-
Protocol 2: Determination of Ferric Iron (Iron III) Content
This method quantifies the amount of ferric iron impurity in the sample.[5]
Materials:
-
Ferrous lactate dihydrate sample
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Standardized 0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh about 5 g of the sample.
-
Dissolve the sample in a mixture of 100 mL of deionized water and 10 mL of hydrochloric acid in a 250 mL glass-stoppered flask.[5]
-
Add 3 g of potassium iodide to the solution, shake well, and let it stand in the dark for 5 minutes.[5]
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.
-
Add a few drops of starch indicator solution as the endpoint is approached (the solution will turn blue).
-
Continue the titration until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the ferric iron content using the following formula:
-
Each mL of 0.1 N Na₂S₂O₃ is equivalent to 5.585 mg of iron (III).[5]
-
Protocol 3: Determination of Water Content by Near-Infrared (NIR) Spectroscopy
NIR spectroscopy offers a rapid and non-destructive method for determining the water content.[8] This protocol provides a general workflow; specific parameters will need to be optimized for the instrument used.
Workflow:
Caption: Workflow for determining water content using NIR spectroscopy.
Biological Role and Signaling Pathways
Ferrous lactate dihydrate serves as a source of ferrous iron (Fe²⁺), which is absorbed in the duodenum primarily through the Divalent Metal Transporter 1 (DMT1). Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via ferroportin. The hormone hepcidin (B1576463), primarily produced by the liver, is the master regulator of systemic iron homeostasis. High iron levels and inflammatory signals stimulate hepcidin production, which in turn leads to the degradation of ferroportin, thereby reducing iron absorption and release into the circulation.
Recent studies suggest that lactate, the anionic component of ferrous lactate, may also play a role in iron regulation by inducing hepcidin expression through the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway.[9] This pathway is a key regulator of hepcidin transcription in response to iron levels.
Caption: Cellular uptake and regulation of iron from ferrous lactate.
Protocol for In Vitro Cellular Iron Uptake Study
The Caco-2 cell line is a widely used model for studying intestinal iron absorption.[10][11]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Ferrous lactate dihydrate
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Ferritin immunoassay kit
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the Caco-2 cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 14-21 days to form a polarized monolayer.
-
Treatment:
-
Prepare a stock solution of ferrous lactate dihydrate in deionized water.
-
On the day of the experiment, wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add fresh culture medium containing the desired concentration of ferrous lactate dihydrate (e.g., 500 µM) to the apical side of the monolayers.[10] Include a control group with no added ferrous lactate.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).[10]
-
Cell Lysis:
-
After incubation, wash the cell monolayers three times with ice-cold HBSS to remove any unbound iron.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Ferritin Assay:
-
Collect the cell lysates and determine the protein concentration.
-
Measure the ferritin concentration in the cell lysates using a commercially available immunoassay kit, following the manufacturer's instructions.
-
Normalize the ferritin concentration to the total protein concentration to determine the amount of iron taken up by the cells.
-
Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for ferrous lactate dihydrate.
Protocol for Stability Testing
This protocol outlines a general approach for stability testing of the bulk powder.[12]
Procedure:
-
Sample Preparation: Place the ferrous lactate dihydrate powder in containers that are representative of the intended packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.[12]
-
-
Analytical Tests: At each time point, analyze the samples for the following parameters:
-
Appearance (color, physical state)
-
Assay of ferrous lactate (e.g., by titration)
-
Ferric iron content
-
Water content
-
Dissolution (if applicable to a formulated product)
-
-
Data Evaluation: Evaluate the data to identify any significant changes over time and to establish a re-test period or shelf-life.
This comprehensive guide provides a foundational resource for researchers and professionals working with ferrous lactate dihydrate. The detailed protocols and visualizations are intended to facilitate experimental design and a deeper understanding of this important iron supplement.
References
- 1. Iron-mediated regulation of liver hepcidin expression in rats and mice is abolished by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepcidin Regulation in the Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferrous lactate dihydrate (1654003-97-0) for sale [vulcanchem.com]
- 4. jostchemical.com [jostchemical.com]
- 5. fao.org [fao.org]
- 6. CN104876816A - Synthetic method of ferrous lactate - Google Patents [patents.google.com]
- 7. practical-science.com [practical-science.com]
- 8. Lactate administration improves laboratory parameters in murine models of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. vitaquest.com [vitaquest.com]
